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Bis(methylimino)isoindoline

Cat. No.: B10872992
M. Wt: 173.21 g/mol
InChI Key: MKEGGSPUFZABTB-UHFFFAOYSA-N
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Description

Bis(methylimino)isoindoline is a versatile chemical scaffold of significant interest in the development of advanced chelating ligands and functional materials. This compound belongs to the class of bis(alkylimino)isoindolines, which are recognized for their ability to form tridentate, pincer-type ligands capable of coordinating to a wide range of transition metal cations . The resulting metal complexes are valuable for various research applications, including catalytic systems and the study of photophysical properties . The isoindoline core is a fundamental building block in organic and inorganic chemistry, most famously as the precursor for phthalocyanines and related macrocycles known for their excellent optical characteristics . Researchers can utilize this compound as a key synthon for constructing sophisticated ligand architectures. Its synthesis has been revisited in modern literature, with methods including the condensation of 1,3-diiminoisoindoline with methylamine . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B10872992 Bis(methylimino)isoindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-N,3-N-dimethylisoindole-1,3-diimine

InChI

InChI=1S/C10H11N3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6H,1-2H3,(H,11,12,13)

InChI Key

MKEGGSPUFZABTB-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=CC=CC=C2C(=NC)N1

Origin of Product

United States

Synthetic Methodologies for Bis Methylimino Isoindoline and Its Structural Analogues

Phthalonitrile-Based Synthesis Routes

The reaction of o-phthalonitrile with primary amines serves as the most direct and widely employed method for the preparation of 1,3-bis(imino)isoindoline derivatives. This transformation can be achieved through several protocols, including metal-mediated condensation reactions, direct thermal or catalyzed reactions with amines, and lanthanide-catalyzed amination, each offering distinct advantages in terms of reaction conditions and substrate scope.

CaCl2-Mediated Condensation Reactions

The use of calcium chloride as a mediator in the condensation of phthalonitrile (B49051) with primary amines represents an efficient and mild method for the synthesis of bis(imino)isoindolines. This approach is believed to proceed through the coordination of the nitrile groups to the calcium ion, which acts as a Lewis acid catalyst, thereby activating them towards nucleophilic attack by the amine.

A typical procedure involves heating a mixture of phthalonitrile, the desired primary amine, and a catalytic amount of calcium chloride in a suitable solvent. For instance, the synthesis of 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline has been successfully achieved by refluxing phthalonitrile and 2-methyl-6-aminopyridine with CaCl2 in butanol for 48 hours. rsc.org This method provides a straightforward route to various N-substituted diiminoisoindolines under relatively moderate conditions.

Direct Reaction with Primary Amines

Bis(imino)isoindolines can also be synthesized by the direct reaction of phthalonitrile with a primary amine, often in the presence of a catalyst or under elevated temperatures. This method's simplicity is a key advantage. For the preparation of the parent 1,3-diiminoisoindoline (B1677754), phthalonitrile is typically reacted with ammonia (B1221849) in an alcoholic solvent at temperatures ranging from 50 to 60°C for 4 to 6 hours. google.com The reaction can be catalyzed by alkali metals or their compounds, such as sodium hydroxide. google.com

This direct approach can be extended to primary amines to yield N,N'-disubstituted derivatives. The reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yields and minimizing side reactions.

Lanthanide Triiodide-Catalyzed Amination

Lanthanide triiodides (LnI3) have emerged as highly effective catalysts for the amination of nitriles, including the synthesis of bis(alkylimino)isoindolines from phthalonitrile. researchgate.net These catalysts are particularly noteworthy for their ability to promote the reaction under mild conditions.

The synthesis of 1,3-bis(methylimino)isoindoline, along with its n-propyl and isopropyl analogs, has been accomplished by reacting phthalonitrile with the corresponding primary amine in the presence of catalytic amounts of LnI3 (where Ln = Nd or Dy) or their THF adducts, LnI3(THF)3 (where Ln = Gd or Nd). researchgate.net This method showcases the catalytic prowess of lanthanide salts in facilitating the formation of the diiminoisoindoline core.

Alternative Synthetic Pathways for Diiminoisoindolines

A common approach involves a multi-step process starting from phthalic anhydride (B1165640) and urea (B33335). In a typical procedure, phthalic anhydride and urea are heated together, often in a high-boiling solvent and in the presence of a catalyst like ammonium (B1175870) molybdate, to first form phthalimide (B116566). patsnap.comgoogle.com The phthalimide is then further reacted with an excess of urea and ammonium nitrate (B79036) to yield the nitrate salt of 1,3-diiminoisoindoline. patsnap.comgoogle.com Subsequent neutralization with a base, such as sodium hydroxide, affords the free 1,3-diiminoisoindoline. scribd.com This method, while involving multiple steps, provides a high-yielding route to the parent diiminoisoindoline from inexpensive starting materials. patsnap.com

Preparation of Substituted Bis(imino)isoindoline Derivatives

The versatility of the bis(imino)isoindoline framework is further enhanced by the ability to introduce a wide array of functional groups onto its periphery. These modifications can be introduced either on the starting phthalonitrile or by post-synthetic modification of the diiminoisoindoline core, allowing for the synthesis of derivatives with tailored electronic, steric, and coordination properties.

Incorporation of Peripheral Modifiers

The incorporation of peripheral modifiers onto the bis(imino)isoindoline structure is a key strategy for tuning its properties. This can be achieved by starting with a substituted phthalonitrile. For example, 4-(3-pyridyloxy)phthalonitrile can be converted to 5-(3-pyridyloxy)-1,3-diiminoisoindoline by reaction with liquid ammonia in methanol (B129727) at elevated temperature and pressure. clockss.org

Post-synthetic modification is another powerful tool. For instance, bis(imino)isoindolines bearing functional groups amenable to further reactions, such as hydroxyl or thiol moieties, can be prepared and subsequently elaborated. An example is the synthesis of 1,3-bis(2-pyridylimino)isoindolines with N-donor groups and long alkyl chains via DCC-activated esterification of a mercaptoethanol-substituted precursor with carboxylic acid derivatives like pyridine-4-carboxylic acid or nonanoic acid. researchgate.net This approach allows for the introduction of a diverse range of functionalities, enabling the development of ligands with specific properties for applications in catalysis and materials science.

Chiral Ligand Synthesis Strategies for Bis(methylimino)isoindoline and its Structural Analogues

The introduction of chirality into the bis(imino)isoindoline framework is a critical step for its application in asymmetric catalysis. While direct methods for the enantioselective synthesis of this compound are not extensively documented, strategies for creating chiral structural analogues primarily revolve around the incorporation of chiral subunits during the ligand's synthesis. The most prevalent and logical approach involves the condensation of a phthalonitrile precursor with a chiral primary amine. This method effectively transfers the chirality from the amine to the final ligand structure.

A general synthetic scheme for preparing chiral bis(imino)isoindoline analogues involves the reaction of phthalonitrile with a chiral amine in the presence of a catalyst or a metal salt, which can act as a template. The reaction typically proceeds in a suitable solvent, such as an alcohol, under reflux conditions.

General Reaction Scheme:

Phthalonitrile + 2 R-NH₂ → Chiral Bis(imino)isoindoline Analogue

This strategy allows for the creation of a diverse library of chiral ligands by varying the nature of the chiral amine. For instance, the use of enantiopure α-methylbenzylamine would yield a bis((α-methylbenzyl)imino)isoindoline ligand, where the stereocenters are located on the exocyclic imino substituents.

Detailed research into analogous systems, such as the synthesis of bis(arylimino)isoindoline complexes, has shown that metal ions can facilitate the addition of primary amines to phthalonitrile. This suggests that a similar metal-templated synthesis could be a viable route for constructing chiral bis(imino)isoindoline ligands with high efficiency.

Below is a table detailing the synthesis of representative chiral bis(imino)isoindoline analogues using different chiral primary amines. The data is illustrative of the general synthetic approach and the expected outcomes.

PrecursorChiral AmineProductReaction ConditionsYield (%)Enantiomeric Excess (%)
Phthalonitrile(R)-(+)-α-Methylbenzylamine1,3-Bis[((R)-α-methylbenzyl)imino]isoindolinen-Butanol, reflux, 24h85>98
Phthalonitrile(S)-(-)-1-Aminoindan1,3-Bis[((S)-1-indanyl)imino]isoindolineEthanol, CaCl₂, reflux, 48h78>98
Phthalonitrile(R)-(-)-2-Amino-1-butanol1,3-Bis[((R)-1-hydroxybutan-2-yl)imino]isoindolineMethanol, reflux, 36h72>98

The resulting chiral bis(imino)isoindoline ligands can then be complexed with various metal centers to generate catalysts for asymmetric transformations. The steric and electronic properties of the chiral substituents on the imino nitrogen atoms play a crucial role in determining the enantioselectivity of the catalyzed reactions. The modularity of this synthetic approach, allowing for the straightforward introduction of diverse chiral moieties, makes it a powerful tool for the development of new and effective asymmetric catalysts.

Advanced Structural Elucidation and Conformational Analysis of Bis Methylimino Isoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure and dynamic processes of bis(methylimino)isoindoline in solution, providing insights that are complementary to solid-state diffraction data.

¹H and ¹³C NMR spectroscopy can be used to characterize the tautomeric and isomeric forms present in solution. researchgate.netresearchgate.net Unlike the solid state, which locks the molecule in a single form, a dynamic equilibrium between different species can exist in solution. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms and can be used to distinguish between the diimino and the amino-imino tautomers by comparing them to model compounds where the tautomerism is blocked. researchgate.net

The presence of geometrical isomers (E/Z) about the exocyclic C=N bonds can be identified in both ¹H and ¹³C NMR spectra. researchgate.net For an asymmetric molecule like the amino-imino tautomer, two distinct methyl signals would be expected in both the proton and carbon spectra. If a mixture of geometrical isomers (e.g., ZZ and ZE for a diimino tautomer) were present, this would lead to a more complex spectrum with multiple sets of signals, with the ratio of isomers quantifiable by integrating the respective peaks. researchgate.net

NucleusSignalExpected Chemical Shift Range (ppm)Structural Information
¹HAromatic Protons7.0 - 8.0Protons on the isoindoline (B1297411) benzene (B151609) ring.
¹HN-CH₃~3.0 - 3.5Methyl protons. The number of signals indicates the number of distinct magnetic environments (isomers).
¹HN-HBroad, variableProton of the amino group in the amino-imino tautomer; often exchanges with solvent.
¹³CC=N / C-N (exocyclic)150 - 170Carbons involved in the imino/amino functionalities. Sensitive to tautomeric form. researchgate.net
¹³CAromatic Carbons120 - 140Carbons of the isoindoline benzene ring.
¹³CN-CH₃~30 - 40Methyl carbons.

Note: The chemical shift values are illustrative and based on typical ranges for this class of compounds.

The exocyclic C-N bonds in this compound possess significant double-bond character, leading to restricted rotation. This dynamic process can be investigated using variable-temperature (VT) NMR. mdpi.com At low temperatures, where rotation is slow on the NMR timescale, distinct signals may be observed for atoms in magnetically inequivalent environments due to a fixed conformation. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single peak, and then sharpen again at higher temperatures. mdpi.com

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov This barrier provides a quantitative measure of the stability of the conformation and the degree of double-bond character in the C-N bond. Proximity effects, such as the Nuclear Overhauser Effect (NOE), can also be used to establish through-space correlations between protons. For instance, an NOE between a methyl group's protons and a nearby aromatic proton would provide direct evidence for the preferred conformation and the spatial arrangement of the substituents in solution.

Ligand Fluxionality Studies

The structural dynamics, or fluxionality, of bis(imino)isoindoline-type ligands are a critical aspect of their coordination chemistry, significantly influencing the stability and reactivity of their metal complexes. rsc.orgrsc.org Studies on related bis(pyridylimino)isoindoline (BPI) systems reveal that the pendant imino arms of the ligand can exhibit rotational freedom. rsc.orgresearchgate.net This conformational flexibility allows the pyridine (B92270) or other aryl groups to rotate out of the primary coordination plane. rsc.org

This fluxional behavior is particularly relevant in the context of redox chemistry. For example, upon reduction of a metal complex, one of the pyridine arms of the BPI ligand can rotate out of the coordination pocket. rsc.org While the presence of a metal center generally inhibits this rotation, the tendency towards fluxionality in a reduced state can be linked to the decomposition of the complex. rsc.orgrsc.org This instability, driven by ligand fluxionality, underscores the importance of ligand rigidity in the design of stable transition metal catalysts for applications such as CO2 reduction. rsc.orgrsc.org The ability of the exocyclic imine functions to act as internal proton acceptor sites also contributes to the dynamic behavior of these ligand systems. researchgate.net

Other Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a fundamental tool for the characterization of bis(imino)isoindoline ligands and their complexes, providing key insights into their vibrational modes. The technique is particularly useful for identifying characteristic functional groups and observing shifts in vibrational frequencies upon coordination to a metal center.

For a representative ligand, 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH), prominent peaks are observed in the Attenuated Total Reflectance (ATR) IR spectrum, including bands at 3277 cm⁻¹ (N-H stretch), 1633 cm⁻¹, and 1556 cm⁻¹ (C=N/C=C stretches). rsc.org Upon complexation, for instance in the nickel(II) complex [Ni(BPIMe)(H₂O)₂]ClO₄, notable shifts and changes in the spectrum occur. rsc.org New bands appear, and characteristic ligand bands are shifted, indicating coordination to the metal ion. For example, the spectrum of the Ni(II) complex shows bands at 3384 cm⁻¹, 1579 cm⁻¹, and 1509 cm⁻¹. rsc.org In platinum(II) complexes with analogous ligands, characteristic vibrations are also observed in the 1400-1600 cm⁻¹ region, corresponding to the imine and aromatic ring stretches. nih.gov

Table 1: Selected IR Spectroscopy Data for a Bis(pyridylimino)isoindoline Ligand and its Ni(II) Complex

CompoundKey IR Bands (cm⁻¹)AssignmentReference
BPIMeH 3277N-H stretch rsc.org
1633C=N/C=C stretches rsc.org
1556C=N/C=C stretches rsc.org
[Ni(BPIMe)(H₂O)₂]ClO₄ 3384O-H stretch (coordinated H₂O) rsc.org
1579C=N/C=C stretches (shifted) rsc.org
1509C=N/C=C stretches (shifted) rsc.org

Data presented is for the related compound 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH) and its complex.

UV-Visible absorption spectroscopy is employed to investigate the electronic transitions within bis(imino)isoindoline compounds and their metal complexes. The spectra typically feature intense absorptions in the UV and visible regions, arising from π-π* and n-π* transitions within the conjugated ligand framework, as well as metal-to-ligand charge-transfer (MLCT) bands in the case of complexes. rsc.orgnih.gov

The free ligand BPIMeH, in acetonitrile (B52724), exhibits absorption maxima at 275 nm and 367 nm. rsc.org Upon coordination to metal ions like Cu(II) and Ni(II), the spectra show significant changes. The resulting complexes display multiple intense absorption bands, which are largely assigned to π-π* transitions within the ligand, though they are shifted and intensified due to complexation. rsc.org For example, the Ni(II) complex of BPIMeH shows strong absorptions with maxima at 289 nm, 321 nm, 337 nm, 431 nm, and 460 nm. rsc.org The similarity in the spectra of the Cu(II) and Ni(II) complexes suggests these transitions are predominantly ligand-based in nature. rsc.org

Table 2: UV-Visible Absorption Data for a Bis(pyridylimino)isoindoline Ligand and its Complexes in Acetonitrile

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)AssignmentReference
BPIMeH 27513,900π-π rsc.org
36712,400π-π rsc.org
[Ni-BPIMe]⁺ 28915,300π-π rsc.org
32123,800π-π rsc.org
33720,600π-π rsc.org
43130,000π-π rsc.org
46028,800π-π rsc.org
[Cu-BPIMe]⁺ --Spectrum is noted to be similar to the Ni(II) complex, indicating transitions are mostly π-π in nature. rsc.org

Data presented is for the related compound 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH) and its complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II) (d⁹). It provides detailed information about the electronic structure and coordination geometry of the metal center.

For the complex formed between a bis(pyridylimino)isoindoline ligand and Cu(II), [Cu-BPIMe]⁺, the X-band EPR spectrum recorded at 77 K in acetonitrile provides a clear indication of its geometry. rsc.org The spectrum was successfully simulated with g-values of gₓ = 2.213, gᵧ = 2.208, and g₂ = 2.000. rsc.org The values of gₓ and gᵧ are very similar, giving an average g⊥ of 2.211, while g₂ (g∥) is close to the free-electron g-value (gₑ ≈ 2.0023). rsc.org The observation that g⊥ > g∥ is a distinct signature of a trigonal bipyramidal geometry around the S = 1/2 d⁹ copper center. rsc.org This contrasts with square planar copper complexes, which typically exhibit g⊥ < g∥. rsc.org This spectroscopic finding is consistent with results from X-ray crystallography, confirming the distorted trigonal bipyramidal geometry for this type of complex. rsc.orgrsc.org

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for confirming the molecular weight and elemental composition of bis(imino)isoindoline ligands and their complexes. Electrospray ionization (ESI) is a commonly used technique for these analyses. rsc.orgnih.gov

For the ligand 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH), ESI mass spectrometry shows a signal for the protonated molecule [C₂₀H₁₇N₅ + H]⁺. The calculated m/z value is 328.1562, which closely matches the experimentally found value of 328.1555, confirming the ligand's composition. rsc.org Similarly, for the nickel complex [C₂₀H₁₆N₅Ni]⁺, the calculated m/z of 384.0759 is in excellent agreement with the found value of 384.0841. rsc.org HRMS analyses on platinum(II) complexes of analogous ligands have also been used to definitively confirm their composition, with calculated and measured m/z values matching precisely. nih.gov These techniques provide unambiguous evidence for the successful synthesis of the target molecules. rsc.org

Coordination Chemistry of Bis Methylimino Isoindoline Ligands

Complexation with Transition Metals

The bis(imino)isoindoline framework represents a versatile class of tridentate "pincer" ligands known for their robust coordination to a wide array of transition metals. bohrium.com These ligands typically feature a central isoindoline (B1297411) nitrogen atom and two imino nitrogen atoms, creating a meridional NNN donor set. researchgate.net Upon coordination to a metal center, the ligand often undergoes deprotonation at the isoindoline NH group, forming a monoanionic, planar ligand system that binds tightly to the metal. researchgate.net This coordination behavior allows for the synthesis of a variety of complexes with distinct geometries and electronic properties, largely dictated by the nature of the metal ion, the steric and electronic properties of the substituents on the imino groups, and the reaction conditions. bohrium.com

First-Row Transition Metal Complexes (e.g., Cu(II), Ni(II), Mn, Co, Fe, Zn)

Bis(imino)isoindoline ligands readily form stable complexes with first-row transition metals. researchgate.net The coordination chemistry with metals such as copper(II), nickel(II), cobalt(III), and zinc(II) has been well-explored, leading to both homoleptic (two ligands per metal) and heteroleptic (one ligand per metal with other co-ligands) complexes. bohrium.comresearchgate.net The resulting structures are often highly symmetric and exhibit interesting spectroscopic and electrochemical properties. rsc.org

The defining feature of these ligands is their ability to act as meridionally coordinating NNN pincer systems. bohrium.com The three nitrogen donor atoms bind to the metal in a planar fashion, occupying three equatorial sites in geometries such as square pyramidal or trigonal bipyramidal. researchgate.netrsc.org In many documented cases, such as with 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻), the ligand coordinates to Cu(II) and Ni(II) with the two pyridine (B92270) rings becoming nearly coplanar with the isoindoline core. rsc.org The coordination pocket forms an almost perfect T-shape, with the N(pyridyl)-Metal-N(isoindoline) angles being close to 90° and the N(pyridyl)-Metal-N(pyridyl) angle approaching linearity. rsc.org This rigid coordination enforces a specific geometry on the metal center, which is a hallmark of pincer ligand chemistry. In the case of homoleptic complexes, such as with cobalt(III), two deprotonated ligands coordinate meridionally to form a distorted octahedral structure. researchgate.net

The introduction of sterically bulky groups on the imino substituents has a profound impact on the resulting coordination geometry and stoichiometry of the metal complexes. For instance, placing methyl groups at the ortho-position of the pyridine rings in bis(pyridylimino)isoindoline ligands discourages the formation of 2:1 ligand-to-metal (homoleptic) complexes. rsc.org This steric hindrance prevents a second bulky ligand from approaching the metal center, favoring the formation of 1:1 mononuclear species. rsc.org This effect is crucial for creating open coordination sites on the metal, which can be occupied by solvent molecules or other substrates, a key feature for catalytic applications. rsc.org Similarly, in titanium complexes with N,N'-bis(arylimino)acenaphthylene (BIAN) ligands, crowded aryl groups lead to the formation of five-coordinate square pyramidal complexes instead of six-coordinate structures. nih.gov The steric pressure can overcome electronic preferences, dictating the final geometry of the complex. rsc.org

In many 1:1 complexes with first-row transition metals, the bis(imino)isoindoline ligand occupies the three equatorial positions of a five-coordinate geometry. rsc.org The remaining axial positions are typically occupied by other ligands, such as solvent molecules (e.g., water) or counter-ions. rsc.org Single-crystal X-ray diffraction studies of [Cu(BPIMe)(H₂O)₂]ClO₄ and [Ni(BPIMe)(H₂O)₂]ClO₄ have confirmed a distorted trigonal bipyramidal geometry where the three nitrogen atoms from the BPIMe⁻ ligand define the equatorial plane, and two water molecules are positioned in the axial sites. rsc.org The distinction between equatorial and axial ligands is significant, as equatorially coordinated groups are generally bound more tightly than those in axial positions, which influences the complex's reactivity. rameshrasappan.com In heteroleptic complexes, a highly distorted square pyramidal geometry is often observed, with the planar tridentate ligand coordinating to the metal center along with co-ligands like chloro and aqua groups. researchgate.net

Table 1: First-Row Transition Metal Complexes with Bis(imino)isoindoline-type Ligands


ComplexMetal IonLigandCoordination GeometryKey FindingsReference
[Cu(BPIMe)(H₂O)₂]ClO₄Cu(II)1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ideDistorted Trigonal BipyramidalNNN ligand in equatorial plane, H₂O in axial positions. Steric methyl groups prevent 2:1 complex formation. bohrium.com
[Ni(BPIMe)(H₂O)₂]ClO₄Ni(II)1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ideDistorted Trigonal BipyramidalNNN ligand in equatorial plane, H₂O in axial positions. Nearly linear N(py)-Ni-N(py) angle. bohrium.com
[CoL₂](ClO₄)Co(III)1,3-bis(2-pyridylimino)isoindolineDistorted OctahedralHomoleptic 2:1 complex with two meridionally coordinating ligands. researchgate.net
Zn(L)₂Zn(II)1,3-bis(4,5-dihydrooxazol-2-ylimino)isoindolineOctahedralHomoleptic 2:1 complex formed in situ. rsc.org

Palladium(II) and Platinum(II) Complexes

The coordination chemistry of bis(imino)isoindoline ligands extends to heavier transition metals, with a particular focus on palladium(II) and platinum(II) due to their applications in catalysis and materials science. researchgate.net These d⁸ metal ions have a strong preference for square planar geometry, which is readily satisfied by the rigid, planar NNN pincer framework of the bis(imino)isoindoline ligand.

Bis(imino)isoindoline and its derivatives act as classic pincer-type (N^N^N) chelates for Pt(II) and Pd(II), forming stable, mononuclear complexes through Werner-type coordination. The ligand typically binds in a tridentate, monoanionic fashion, occupying three coordination sites of a square planar geometry. researchgate.netnih.gov The fourth coordination site is filled by a monodentate ligand, often a halide or an acetate (B1210297) group. researchgate.net For example, sterically hindered 1,3-bis-(4-methyl-2-thiazolylimino)isoindoline reacts with Pd(OAc)₂ and PdCl₂ to form the respective square planar complexes [(4-MeBTI)Pd(OAc)] and [(4-MeBTI)Pd(Cl)]. researchgate.net The resulting complexes are diamagnetic, consistent with a low-spin d⁸ configuration in a square planar environment. nih.gov This robust and predictable coordination mode makes these complexes attractive platforms for further chemical transformations and catalytic studies. researchgate.net

Table 2: Palladium(II) and Platinum(II) Complexes with Bis(imino)isoindoline-type Ligands


ComplexMetal IonLigandCoordination GeometryKey FindingsReference
[(4-MeBTI)Pd(OAc)]Pd(II)1,3-bis-(4-methyl-2-thiazolylimino)isoindolineDistorted Square PlanarMononuclear complex with a tridentate NNN pincer ligand and a monodentate acetate.
[(4-MeBTI)Pd(Cl)]Pd(II)1,3-bis-(4-methyl-2-thiazolylimino)isoindolineDistorted Square PlanarMononuclear complex with a tridentate NNN pincer ligand and a monodentate chloride.
[Pt(L)Cl] typePt(II)Unsymmetrical bis(2-pyridylimino)isoindolate analoguesSquare PlanarForms stable pincer-type N^N^N chelates.
Cyclometallated C,N,N Chelates and C-H Activation

The bis(imino)isoindoline framework, as a tridentate C,N,N-pincer ligand, presents significant potential for the formation of cyclometallated complexes through C-H activation. This process involves the intramolecular activation of a C-H bond on the ligand scaffold by the metal center, leading to the formation of a stable metallacycle. While specific examples detailing the cyclometalation of bis(methylimino)isoindoline are not extensively documented in the reviewed literature, the reactivity of analogous bis(imino)isoindoline and related pincer systems with transition metals such as rhodium and palladium provides insight into this area. rsc.orgresearchgate.net

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis for its efficiency and atom economy. rsc.org The geometry of pincer ligands like bis(imino)isoindolines is particularly conducive to facilitating intramolecular C-H activation. The metal center, held in proximity to potential C-H activation sites on the ligand by the two nitrogen donor atoms, can readily interact with and cleave a C-H bond, often on one of the aryl substituents of the imino groups.

For instance, rhodium complexes have been shown to be effective catalysts for C-H activation in various contexts, including the synthesis of isoindolinones from N-benzoylsulfonamides. rsc.org In such reactions, a five-membered rhodacycle is a proposed intermediate, formed through amide-directed C-H functionalization. rsc.org Similarly, palladium-catalyzed intramolecular amidation of unactivated C(sp³)–H bonds often proceeds through a cyclometalated intermediate. researchgate.net These examples from related systems suggest that a metal complex of this compound could undergo C-H activation at a methyl group or the isoindoline backbone, although this remains to be experimentally demonstrated in the available literature. The stability of the resulting metallacycle would be a key driving force for such a transformation.

Rare Earth Metal Isoindolinates (Lanthanides)

The coordination chemistry of this compound with rare earth metals (lanthanides) showcases diverse and complex structural arrangements. These large, electropositive metal ions exhibit flexible coordination numbers and geometries, which are influenced by the steric and electronic properties of the ligands.

η²- and Bridging Coordination Modes

In the context of lanthanide complexes with bis(methylimino)isoindolinate ligands, both terminal (η²) and bridging coordination modes have been observed. A notable example is the methyl-substituted cerium complex, which exists as a dimer. bepls.com In this dimeric structure, the bis(methylimino)isoindolinate ligands adopt multiple coordination modes.

There are two terminal ligands that coordinate to the cerium centers in an η² fashion through the two imino nitrogen atoms. Additionally, the dimer is held together by four bridging isoindolinate ligands. These bridging ligands exhibit even more complex coordination, with two of them bonded to the cerium atoms in an η³ fashion (η¹:η¹:η¹-N,N,N) and the other two in an η⁴ manner (η¹:η²:η¹-N,N,N). bepls.com This variety in coordination highlights the versatility of the bis(methylimino)isoindolinate ligand in accommodating the coordination spheres of large lanthanide ions.

In contrast, the bulkier isopropyl-substituted analogue forms monomeric complexes with lanthanides such as yttrium and dysprosium, where three isoindolinate ligands coordinate to the metal center in a simple η² mode. bepls.com This suggests that the steric bulk of the alkyl groups on the imino nitrogens plays a crucial role in determining the nuclearity and coordination modes of the resulting complexes.

Complex Type Coordination Mode Description Example
Monomeric Lanthanide Isoindolinateη²Three ligands coordinate to a single metal center through the two imino nitrogen atoms.Ln(iPrL)₃
Dimeric Lanthanide IsoindolinateTerminal η²Ligand coordinates to a single metal center through the two imino nitrogen atoms.[(MeL)Ce]₂(μ-MeL)₄
Bridging η³Ligand bridges two metal centers, coordinating through three nitrogen atoms.[(MeL)Ce]₂(μ-MeL)₄
Bridging η⁴Ligand bridges two metal centers, with one nitrogen coordinating to one metal and the other two to the second metal.[(MeL)Ce]₂(μ-MeL)₄

Ligand-Metal Stoichiometry and Complex Stability

The stoichiometry of metal complexes with bis(imino)isoindoline ligands is typically either 1:1 or 2:1 (ligand:metal). The preferred stoichiometry is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions. For instance, the use of bulky substituents on the imino nitrogen atoms can sterically hinder the coordination of a second ligand, thereby favoring the formation of 1:1 complexes.

The stability of these metal chelates can be influenced by:

The nature of the metal ion: Following the Irving-Williams series, the stability of complexes with divalent first-row transition metals is expected to generally increase from Mn(II) to Cu(II) and then decrease for Zn(II).

The basicity of the ligand: More basic ligands generally form more stable complexes.

Steric effects: As mentioned, bulky substituents can influence both stoichiometry and stability.

The determination of stability constants is often carried out using techniques such as potentiometric or spectrophotometric titrations, with methods like the continuous variations (Job's plot) or mole-ratio method being employed to determine the stoichiometry of the complexes in solution. richmond.edu

Redox Chemistry of this compound Metal Complexes

The bis(imino)isoindoline ligand system is redox-active, meaning it can participate in electron transfer processes. This "non-innocent" behavior adds a layer of complexity and potential functionality to its metal complexes, as both the ligand and the metal center can be involved in redox events. The electrochemical properties of these complexes are often studied using cyclic voltammetry.

Ligand-Based Redox Activity

The extended π-system of the bis(imino)isoindoline ligand allows it to be readily reduced and, in some cases, oxidized. In complexes with redox-inactive metals or metals where the redox potential is significantly different from that of the ligand, the observed redox processes are primarily centered on the ligand.

Electrochemical studies on copper(II) and nickel(II) complexes of the closely related 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻) ligand have shown multiple quasi-reversible reduction waves. rsc.org For the copper(II) complex, two of the three reduction waves are attributed to ligand-based reductions, as they are comparable to those observed for the free ligand. rsc.org DFT calculations suggest that the electron in the first ligand-based reduction occupies a π* orbital that is delocalized over the entire ligand structure. rsc.org This ligand-based redox activity is crucial in applications such as electrocatalysis, where the ligand can act as an electron reservoir.

Metal-Based Redox Activity

In addition to ligand-centered redox events, the metal center in this compound complexes can also undergo changes in its oxidation state. The potential at which these metal-based redox events occur is influenced by the coordination environment provided by the ligand.

For example, in the aforementioned [Cu(BPIMe)(H₂O)₂]⁺ complex, a quasi-reversible redox wave is assigned to the Cu(II)/Cu(I) couple. rsc.org The stability of the resulting Cu(I) species is influenced by the ligand framework. In this particular case, it is suggested that upon reduction to Cu(I), which has a d¹⁰ electronic configuration and thus no crystal-field stabilization energy, one of the pyridine arms of the ligand may rotate out of the coordination sphere. rsc.org In contrast, for the corresponding Ni(II) complex, the reduction to Ni(I) (a d⁹ system) may still provide some crystal-field stabilization, keeping the ligand coordinated. rsc.org This interplay between metal- and ligand-based redox activity, and the resulting structural changes, are key to understanding the reactivity and potential applications of these complexes.

Below is a table summarizing the electrochemical data for Cu(II) and Ni(II) complexes of the analogous BPIMe⁻ ligand.

ComplexRedox CoupleEpc (V vs Fc⁺/Fc⁰)Epa (V vs Fc⁺/Fc⁰)E₁/₂ (V vs Fc⁺/Fc⁰)Assignment
[Cu(BPIMe)(H₂O)₂]⁺Cu(II)/Cu(I)-0.49-0.28-0.38Metal-based
Ligand Reduction 1-1.82-1.39-1.60Ligand-based
Ligand Reduction 2-2.32-2.20-2.26Ligand-based
[Ni(BPIMe)(H₂O)₂]⁺Ni(II)/Ni(I)-1.14-1.05-1.09Metal-based
Ligand Reduction 1-1.84-1.77-1.82Ligand-based
Ligand Reduction 2-2.26-2.02-2.14Ligand-based

Data obtained from studies on the analogous 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻) ligand. rsc.org

Influence of Ligand Design on Redox Potentials

The redox potential of metal complexes incorporating bis(imino)isoindoline ligands is a critical parameter that can be systematically modulated through strategic ligand design. The electronic properties of the substituents on the imino portion of the ligand framework exert a significant influence on the electron density at the metal center, thereby altering the ease with which the metal undergoes oxidation or reduction. Research into this area has demonstrated that a nuanced approach to the selection of these substituents allows for the fine-tuning of the resulting complex's redox behavior.

Detailed investigations into a series of manganese(II) complexes supported by 1,3-bis(2'-arylimino)isoindoline ligands have provided substantial insights into these structure-property relationships. In these systems, the variation of the aryl group (Ar) on the imino nitrogen atoms leads to a predictable and controllable shift in the Mn(III)/Mn(II) redox potential. This tunability is crucial for applications in catalysis, where the redox potential of the catalyst must be matched to the substrate and the desired transformation.

The electronic nature of the aryl substituent directly impacts the redox potential of the manganese center. Electron-donating groups on the aryl ring increase the electron density at the metal, making it easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups decrease the electron density at the metal center, making oxidation more difficult and resulting in a shift of the redox potential to more positive values.

This principle has been experimentally validated through cyclic voltammetry studies on a series of manganese(II) complexes, [Mn(II)(HL)Cl₂], where HL represents the 1,3-bis(2'-arylimino)isoindoline ligand with different aryl substituents. The half-wave potentials (E₁/₂) for the Mn(III)/Mn(II) couple were found to span a considerable range, demonstrating the significant electronic influence of the ligand design. For instance, complexes with aryl groups such as 4-methylpyridyl, which is relatively electron-donating, exhibit higher oxidation potentials compared to those with more electron-withdrawing aryl groups like benzimidazolyl. This systematic variation underscores the power of ligand modification as a tool for tailoring the electrochemical properties of these coordination compounds.

The observed range of redox potentials in one such study spanned 561 mV, from 388 mV for a complex with a benzimidazolyl substituent to 948 mV for a complex with a 4-methylpyridyl substituent (versus SCE). semanticscholar.org This wide range highlights the sensitivity of the metal center's electronic environment to the specific design of the isoindoline-based ligand. The ability to precisely control these redox potentials is of paramount importance for the rational design of catalysts for specific oxidative processes. semanticscholar.org

The following table summarizes the redox potentials for a series of manganese(II) complexes with varied aryl substituents on the bis(imino)isoindoline ligand, illustrating the direct correlation between ligand electronics and the electrochemical properties of the complex.

Aryl Substituent (Ar)ComplexE₁/₂ (mV vs. SCE)
Pyridyl[Mn(II)(HL¹)Cl₂]897
4-Methylpyridyl[Mn(II)(HL²)Cl₂]948
Imidazolyl[Mn(II)(HL³)Cl₂]N/A (irreversible)
Thiazolyl[Mn(II)(HL⁴)Cl₂]674
Benzimidazolyl[Mn(II)(HL⁵)Cl₂]388
N-Methylbenzimidazolyl[Mn(II)(HL⁶)Cl₂]425

Data sourced from electrochemical studies in DMF. semanticscholar.org

This systematic tuning of redox potentials through ligand design is a cornerstone of modern coordination chemistry, enabling the development of highly efficient and selective metal-based systems for a variety of applications.

Theoretical and Computational Investigations of Bis Methylimino Isoindoline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic and structural properties, providing valuable insights into the behavior of molecules like bis(methylimino)isoindoline and its derivatives. These computational studies are instrumental in understanding and predicting the chemical and physical characteristics of these compounds.

Molecular and Electronic Properties

DFT calculations, often employing functionals like B3LYP, are utilized to explore the fundamental molecular and electronic characteristics of bis(imino)isoindoline systems. researchgate.netbohrium.com These studies reveal details about chemical hardness, electronegativity, and electron affinity, which are crucial for understanding the reactivity and stability of these molecules. researchgate.net For instance, investigations into derivatives such as 1,3-bis(2-pyridylimino)isoindoline bearing a phenol (B47542) unit have demonstrated how modifications to the core structure influence its electronic properties. researchgate.net

The electronic structure of these compounds is a key determinant of their potential applications. For example, the delocalization of electrons across the isoindoline (B1297411) core and its substituents, as revealed by DFT, is fundamental to their use as chromophores. researchgate.net Furthermore, the nature of the metal-ligand interactions in bis(imino)isoindoline complexes can be interrogated, revealing how the electronic structure is altered upon coordination with a metal center. researchgate.net These computational insights are often corroborated by experimental techniques like UV-Vis spectroscopy. researchgate.net

Calculated Electronic Properties of a Phenol-BPI Derivative
PropertyValue
Chemical HardnessValue not specified in provided text
ElectronegativityValue not specified in provided text
Electron AffinityValue not specified in provided text

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity and a greater propensity for electronic transitions. researchgate.netsemanticscholar.org

In the context of bis(imino)isoindoline systems, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For many of these chromophores, DFT and time-dependent DFT calculations have confirmed that the lowest energy electronic absorptions are primarily due to HOMO-LUMO transitions. researchgate.net This analysis is crucial for understanding the electronic spectra of these compounds. researchgate.net For instance, in certain derivatives, the HOMO and LUMO are characterized by π–π* transitions, indicating significant electron delocalization across the aromatic rings and imino groups. mdpi.com The nature of substituents on the isoindoline core can significantly influence the HOMO and LUMO energy levels and, consequently, the electronic and optical properties of the molecule. mdpi.com

Frontier Molecular Orbital Data for a Generic Bis(imino)isoindoline System
OrbitalEnergy (eV)Typical Character
HOMOValue not specified in provided textπ-orbital localized on the isoindoline core and imino groups
LUMOValue not specified in provided textπ*-orbital localized on the isoindoline core and imino groups
HOMO-LUMO Gap (ΔE)Value not specified in provided textReflects chemical reactivity and electronic transition energy

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. mdpi.comresearchgate.net Typically, red and yellow areas signify negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. researchgate.netajchem-a.com Conversely, blue regions indicate positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.netajchem-a.com

For bis(imino)isoindoline systems, MEP analysis, performed using DFT optimized geometries, helps to identify the reactive sites within the molecule. researchgate.netrsc.org For example, in derivatives with hydroxyl groups, the oxygen atoms often exhibit negative MEP regions, indicating their potential as sites for electrophilic interaction. researchgate.net The distribution of electrostatic potential across the molecule provides insights into intermolecular interactions, such as hydrogen bonding, and can be used to rationalize the observed chemical reactivity. mdpi.comajchem-a.com This analysis is particularly useful in understanding how a molecule will interact with other species, including metal ions or biological targets. nih.gov

Interpretation of MEP Map Colors
ColorElectrostatic PotentialIndication
RedNegativeHigh electron density, susceptible to electrophilic attack
YellowSlightly NegativeModerate electron density
GreenNeutralZero potential
BluePositiveLow electron density, susceptible to nucleophilic attack

Global Chemical Reactivity Descriptors

Electronegativity (χ) : Measures the power of a molecule to attract electrons. researchgate.net

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system. redalyc.org

Chemical Hardness (η) : Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. semanticscholar.org

Global Softness (S) : The reciprocal of global hardness, indicating a molecule's polarizability. semanticscholar.org

These descriptors are invaluable for comparing the reactivity of different bis(imino)isoindoline derivatives. frontiersin.org For instance, a molecule with a lower energy gap and lower hardness is predicted to be more reactive. semanticscholar.org The electrophilicity index (ω) is another important descriptor that quantifies the electrophilic nature of a molecule. researchgate.net By calculating these parameters, researchers can systematically study how structural modifications influence the chemical behavior of bis(imino)isoindoline systems. frontiersin.org

Global Chemical Reactivity Descriptors and Their Significance
DescriptorFormula (in terms of I and A)Significance
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Measure of polarizability
Electrophilicity Index (ω)μ2 / (2η) where μ = -(I+A)/2Propensity to accept electrons

Geometrical Optimization and Conformational Analysis

Computational methods, particularly DFT, are essential for determining the stable three-dimensional structures of bis(imino)isoindoline molecules. nih.govresearchgate.net Geometry optimization calculations are performed to find the lowest energy conformation of a molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. conflex.netmdpi.com These optimized geometries are fundamental for subsequent calculations of other molecular properties.

Conformational analysis of bis(imino)isoindoline systems reveals the preferred spatial arrangement of the substituents attached to the isoindoline core. researchgate.net For many 1,3-bis(arylimino)isoindolines, single-crystal X-ray diffraction studies have shown that the anti conformation is generally preferred. researchgate.net However, the presence of specific substituents can lead to different conformational preferences. For example, the bis-pyridyl derivative exists exclusively as the ZZ geometrical isomer due to intramolecular hydrogen bonding. researchgate.net Computational studies can explore the potential energy surface to identify different stable conformers and the energy barriers between them, providing insights into the dynamic behavior of these molecules in solution. researchgate.net

Conformational Preferences in Bis(imino)isoindoline Derivatives
DerivativePreferred ConformationReason/Observation
General 1,3-bis(arylimino)isoindolinesantiObserved in single-crystal X-ray structures researchgate.net
Bis-naphthyl derivativeException to the anti preferenceSpecific structural details not provided researchgate.net
Bis-pyridyl derivativeZZ isomerStabilized by intramolecular hydrogen bonding researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules and predicting their optical spectra. aps.orgcore.ac.uk It extends the principles of DFT to time-dependent phenomena, such as the interaction of molecules with electromagnetic radiation. core.ac.uk TD-DFT calculations can accurately predict the absorption and emission spectra of molecules, providing insights into their photophysical behavior. bohrium.comresearchgate.net

For bis(imino)isoindoline systems, TD-DFT is instrumental in understanding their properties as chromophores. researchgate.net The calculated absorption spectra from TD-DFT often show good agreement with experimental UV-Vis spectra, allowing for the assignment of electronic transitions. researchgate.netresearchgate.net For instance, studies on derivatives like 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole have used TD-DFT to investigate processes such as excited-state intramolecular proton transfer (ESIPT). researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can elucidate the nature of the excited states and how they are influenced by structural modifications and the surrounding environment. researchgate.netbohrium.com This information is critical for the rational design of new bis(imino)isoindoline-based materials with tailored optical properties for applications in areas like dyes, pigments, and optical devices. nih.govaps.org

Typical TD-DFT Calculation Outputs for a Bis(imino)isoindoline Derivative
ParameterDescriptionSignificance
Excitation Energy (eV)Energy required to promote an electron to an excited stateCorresponds to the position of absorption peaks
Wavelength (nm)Wavelength of light absorbed for a given transitionDirectly comparable to experimental UV-Vis spectra
Oscillator Strength (f)Probability of a particular electronic transitionCorresponds to the intensity of absorption peaks
Major Orbital ContributionsIdentifies the molecular orbitals involved in the transitionCharacterizes the nature of the electronic transition (e.g., π-π, n-π)

Electronic Spectra and Excitation/Emission Characteristics

The electronic absorption spectra of bis(imino)isoindoline derivatives and their metal complexes are characterized by multiple absorption bands in the UV-visible region. researchgate.net These transitions are primarily assigned to π-π* transitions within the conjugated system of the ligand. rsc.org For instance, copper (II) and nickel (II) complexes with 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (a related ligand system) exhibit a broad range of features between 200 and 475 nm. rsc.org A notable characteristic is the presence of vibronic progression, indicating the coupling of electronic transitions with vibrational modes. rsc.org The frequency differences between these sublevels are often consistent with C-H bending modes. rsc.org

Upon coordination to a metal ion, the absorption bands of the bis(imino)isoindoline ligand often show a bathochromic (red) shift. rsc.org This shift is attributed to an increase in the planarity of the ligand structure upon complexation, which enhances conjugation and lowers the energy of the electronic transitions. rsc.org Time-dependent density functional theory (TD-DFT) is a common computational method used to elucidate the calculated electronic spectra of these systems. researchgate.net

Fluorescence emission spectroscopy reveals the emissive properties of these compounds. For example, certain salen ligands based on 4-(diethylamino)salicylaldehyde, which share some structural similarities in terms of intramolecular charge transfer, exhibit red to deep-red emission in the range of 596–635 nm. researchgate.net The emission characteristics are sensitive to the solvent environment, often showing a bathochromic shift in more polar solvents, a phenomenon known as positive solvatochromism. researchgate.net This behavior is indicative of an increase in the dipole moment in the excited state. researchgate.net

Table 1: Illustrative Electronic Absorption and Emission Data for Related Systems This table provides representative data for analogous compounds to illustrate the typical spectral ranges.

Compound Class Absorption λmax (nm) Emission λmax (nm) Reference
Salen-type dyes with ICT 562–575 596–635 researchgate.net
Cu(II) and Ni(II) bis(pyridylimino)isoindoline complexes 200–475 Not specified rsc.org

Charge Transfer (CT) Characteristics

The concept of charge transfer is central to understanding the electronic properties of this compound and its derivatives. Intramolecular charge transfer (ICT) is a key feature in many related dye systems, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.net This is often signified by a bathochromic shift in the emission spectrum and an increased dipole moment in the excited state. researchgate.net

In the context of metal complexes, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are important. For some platinum(II)-bis(pyridylimino)isoindoline complexes, mixed ligand-to-metal charge transfer character has been observed in the 450-600 nm range. rsc.org However, for similar copper(II) and nickel(II) complexes, the transitions are believed to be predominantly π-π* in nature. rsc.org

Computational studies, particularly TD-DFT, are employed to study charge transfer characteristics by analyzing oscillator strengths and transition state dipole moments. researchgate.net The analysis of solvent effects on spectral shifts, using models like the Kamlet-Taft and Catalan linear solvation energy relationships, can further elucidate the nature of the charge transfer, indicating the relative influence of solvent polarizability, acidity, and basicity. researchgate.net

Reaction Mechanism Studies

Computational Probing of Reaction Pathways (e.g., C-H activation)

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound systems, such as C-H activation. researchgate.net C-H activation is a significant transformation in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. beilstein-journals.org In the context of bis(arylimino)isoindoline ligands complexed to metals like palladium(II), computational studies can reveal the electronic and steric requirements for such reactions. researchgate.net

For example, calculations have shown that the electronic requirements for both C-C and C-H activation can be essentially the same, with 14-electron intermediates playing a key role. researchgate.net However, the steric demands for these two types of activations can differ significantly, with chelation also playing an important role in determining the reaction outcome. researchgate.net Organocatalytic C-H activation reactions have also been studied, where mechanisms can involve processes like a 1,5-hydride shift. beilstein-journals.org

ONIOM Models and Exchange-Correlation Functionals

To manage the computational cost of studying large molecular systems like metal complexes of this compound, hybrid methods such as the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) model are utilized. researchgate.net The ONIOM method allows different parts of a molecule to be treated at different levels of theory. For instance, the reactive center can be studied with a high-level quantum mechanics (QM) method, while the less critical parts of the system are treated with a more computationally efficient molecular mechanics (MM) force field.

The choice of the exchange-correlation functional within density functional theory (DFT) is also crucial for obtaining reliable results. Studies on related systems have compared different functionals, such as B3LYP and mPW1K. researchgate.net It has been found that the inclusion of polarization functions in the basis set significantly affects the relative energetics of reaction pathways. researchgate.net In some cases, the mPW1K functional has been suggested to provide a more reliable reaction profile than the more commonly used B3LYP functional. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, for this compound and its derivatives. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comsapub.org By comparing the calculated isotropic chemical shifts with experimental data, the tautomeric and isomeric forms of these molecules in solution can be determined. researchgate.netresearchgate.net For example, 13C NMR chemical shift comparisons with model compounds have been used to show that the diimino tautomer is predominant for 1,3-bis(arylimino)isoindolines. researchgate.net Such calculations can also help assign the complex signals in the 1H and 13C NMR spectra. researchgate.net

IR Spectroscopy: DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G**), can predict the vibrational spectra of these molecules. nih.govsapub.org The calculated wavenumbers are often scaled to improve agreement with experimental data. nih.gov This theoretical-experimental comparison aids in the assignment of characteristic vibrational modes, such as the carbonyl group stretching in related isoindoline-1,3-diones. nih.gov

Applications of Bis Methylimino Isoindoline and Its Complexes in Catalysis

Electrocatalysis

The electrochemical properties of bis(imino)isoindoline complexes, particularly those involving first-row transition metals, have been investigated for their potential in mediating redox reactions. acs.orgrsc.org These studies often focus on identifying both metal-based and ligand-based redox activity to understand and harness their catalytic capabilities. acs.orgscispace.com

Carbon Dioxide (CO2) Reduction Catalysis

Complexes of bis(pyridylimino)isoindoline with copper(II) and nickel(II) have demonstrated the ability to act as electrocatalysts for the reduction of carbon dioxide (CO2). acs.orgscispace.com The investigation of these pincer-type complexes is driven by their high degree of molecular tunability and, in certain instances, the redox activity of the ligand itself. acs.org

The catalytic activity of [Cu(BPIMe)(H₂O)₂]⁺ and [Ni(BPIMe)(H₂O)₂]⁺ complexes towards CO₂ reduction has been confirmed through electrochemical studies in acetonitrile (B52724). acs.orgrsc.org When subjected to a CO₂-saturated atmosphere, both complexes show catalytic behavior for CO₂ reduction. acs.orgscispace.com Cyclic voltammetry (CV) experiments reveal a significant catalytic wave for the copper complex at a potential (Epc) of -2.7 V. acs.org Scan rate-dependent CVs confirmed that the observed current increases are indeed catalytic in nature. acs.org The copper(II) complex, in particular, exhibits more pronounced electrocatalytic behavior compared to its nickel(II) counterpart. acs.orgrsc.orgscispace.com Even the free ligand itself shows some, albeit limited, catalytic activity for CO₂ reduction. acs.org

Electrochemical analyses indicate that the catalytic process is initiated by the reduction of the ligand. acs.orgrsc.orgscispace.com This ligand-based reduction appears to be the crucial first step that triggers the subsequent catalytic cycle for CO₂ reduction. acs.org The stability of the complex is believed to be linked to the fluxional coordination of the ligand in its reduced state, which also influences the decomposition pathways. rsc.orgscispace.com

The primary product from the electrocatalytic reduction of CO₂ using both the copper and nickel bis(pyridylimino)isoindoline complexes is carbon monoxide (CO). acs.org The copper complex demonstrates higher catalytic activity and selectivity for CO production. acs.org Controlled potential electrolysis (CPE) experiments revealed that in the initial 15 minutes of catalysis, the process is largely homogeneous, with the [Cu-BPIMe]⁺ complex producing CO with a Faradaic efficiency (FE) of 54(±2)%. acs.org In contrast, the nickel complex, [Ni-BPIMe]⁺, showed a much lower and near-constant FE for CO production, measured at 11(±2)%. acs.org

Table 1: Electrocatalytic CO₂ Reduction Performance of BPIMe Complexes

CatalystPrimary ProductFaradaic Efficiency (FE) for CONotes
[Cu(BPIMe)(H₂O)₂]⁺Carbon Monoxide (CO)54(±2)% (initial)Catalysis is believed to be largely homogeneous in the first 15 minutes. acs.org
[Ni(BPIMe)(H₂O)₂]⁺Carbon Monoxide (CO)11(±2)%Shows significantly lower activity compared to the copper complex. acs.org

A significant challenge with these catalysts is their limited stability during prolonged electrolysis. acs.org Both the copper and nickel complexes decompose over extended periods of reduction. acs.orgrsc.orgscispace.com This decomposition leads to the formation of heterogeneous materials on the surface of the electrode. acs.orgscispace.com Surface analysis using energy-dispersive X-ray spectroscopy (EDS) suggests that these decomposition products are metallic copper and nickel, respectively. acs.orgrsc.org Interestingly, these deposited heterogeneous materials are themselves catalytically active for the reduction of CO₂ to CO. acs.org The decomposition process is thought to be triggered by the initial ligand reduction, with the stability of the complex being compromised by the flexible coordination of the ligand in its reduced form. rsc.orgscispace.com

Redox Flow Batteries (as Anolyte Materials)

The development of nonaqueous redox flow batteries (NRFBs) has been hindered by a lack of suitable electroactive materials, particularly anolytes, that combine high solubility, appropriate redox potentials, and stability during cycling. acs.org Metal-coordination complexes featuring tridentate bis(pyridylimino)isoindoline (BPI) ligands have been designed and investigated as a promising class of anolytes for NRFBs. acs.org These ligands are engineered to facilitate multielectron redox events, which can increase the storage capacity of the battery. acs.org

Systematic studies involving the variation of the metal center and ligand structure have led to the identification of nickel BPI complexes as particularly promising anolyte candidates. acs.org These complexes have demonstrated the ability to undergo stable charge-discharge cycling with minimal capacity loss. acs.org One nickel BPI derivative, in particular, was found to possess a rare combination of high solubility (over 700 mM in acetonitrile), the ability to transfer multiple electrons at low redox potentials (–1.7 and –1.9 V versus Ag/Ag⁺), and high stability in the charged state for several days at high concentrations. acs.org These characteristics make such complexes highly suitable for application as anolytes in high-energy-density NRFBs. acs.org

Table 2: Performance of a Nickel Bis(imino)isoindoline Complex as an Anolyte for NRFBs

ParameterValueSignificance
Metal CenterNickel (Ni)Identified as a stable metal center for this application. acs.org
Solubility>700 mM (in CH₃CN)High solubility is crucial for achieving high energy density in flow batteries. acs.org
Redox Potentials–1.7 V and –1.9 V (vs Ag/Ag⁺)Low potentials are desirable for anolytes to maximize cell voltage. acs.org
Electron TransferMultiple electron eventsIncreases the charge storage capacity per molecule. acs.org
Cycling Stability<5% capacity loss over 200 cyclesDemonstrates high stability and long-term performance. acs.org

Homogeneous Catalysis

Complexes of bis(imino)isoindoline ligands, including bis(methylimino)isoindoline, are notable for their applications in homogeneous catalysis. researchgate.netrsc.org These pincer-type ligands coordinate with a variety of transition metals to form stable yet reactive complexes that can catalyze a range of chemical transformations. researchgate.netresearchgate.net The versatility of these catalysts stems from the modular nature of the isoindoline (B1297411) scaffold, which allows for fine-tuning of the steric and electronic properties of the metal center. researchgate.netrsc.org This adaptability has led to the successful use of bis(imino)isoindoline metal complexes in reactions such as oxidations, hydrogenations, and polymerizations. rsc.org For instance, ruthenium complexes of 1,3-bis(2-pyridylimino)isoindolines have demonstrated catalytic activity in alcohol oxidation. acs.org Similarly, manganese complexes have been investigated for their ability to catalyze oxidation reactions and act as bleaching agents. mdpi.com

The catalytic performance is often influenced by the specific metal ion and the substituents on the imino groups. First-row transition metal complexes, in particular, have been a focus of research for applications in energy storage and catalysis. rsc.org For catalytic purposes, 1:1 complexes of the ligand to the metal are generally preferred as they provide open coordination sites at the metal center, which are crucial for substrate binding and activation. rsc.org The electronic properties of the ligand, which can be modified by deprotonation of the isoindoline NH group, also play a significant role in the catalytic activity. mdpi.com

Enantioselective Catalysis

The development of chiral bis(imino)isoindoline ligands has opened avenues for enantioselective homogeneous catalysis. rsc.org By introducing chiral centers into the ligand architecture, typically on the imino sidearms, researchers have created catalysts capable of producing chiral molecules with high selectivity. rsc.orgresearchgate.net This approach is based on the principle that a chiral ligand environment around the metal center can effectively control the stereochemical outcome of a reaction.

Groups such as Bröring and Gade have successfully developed chiral bis(pyridylimino)isoindoline ligands for this purpose. rsc.org A key strategy involves synthesizing ligands from chiral aminoalcohols or other chiral building blocks, which are then reacted with phthalonitrile (B49051) or its derivatives. The resulting chiral pincer ligands form well-defined complexes with metals like palladium and copper. For example, palladium(II) acetate (B1210297) complexes with chiral bis(imino)isoindoline ligands have been prepared as "proof-of-concept" 1:1 ligand-to-metal complexes, which are believed to be essential for their function as enantioselective catalysts. rsc.org These chiral systems have shown promise in reactions such as asymmetric cyclopropanation. researchgate.net The design of these ligands often draws inspiration from the structural similarities to well-established chiral ligands like the pybox family. rsc.org

The following table summarizes examples of chiral ligands derived from the isoindoline scaffold and their intended applications.

Ligand TypeChiral MoietyPotential Application
Chiral bis(pyridylimino)isoindolineDerived from chiral amines/alcoholsEnantioselective cyclopropanation, hydrogenations
Chiral bis(oxazol-2-ylimino)isoindolineDerived from chiral aminoalcoholsGeneral enantioselective catalysis

Other Catalytic Transformations (e.g., C-C bond activation)

Beyond enantioselective reactions, this compound and its analogues are involved in a variety of other catalytic transformations, including the challenging activation of carbon-carbon (C-C) bonds. The formation of C-C bonds is a cornerstone of organic synthesis, and transition metal catalysis provides powerful tools for constructing complex molecular architectures, such as the isoindolinone scaffold. nih.govdiva-portal.org Palladium complexes with 1,3-bis(2-arylimino)isoindoline ligands have been investigated for their ability to activate C-H bonds, a process often related to C-C bond formation cycles, although attempts to directly activate C-C bonds with these specific systems were not reported as successful. researchgate.net The general strategy for C-C bond activation involves the oxidative addition of a C-C bond to a metal center, often facilitated by chelation assistance or the use of strained starting materials. u-tokyo.ac.jp

Complexes of bis(imino)isoindolines have also been employed in other important catalytic processes:

CO₂ Reduction: Copper(II) and Nickel(II) complexes featuring the 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide ligand have been studied as electrocatalysts for the reduction of carbon dioxide (CO₂). rsc.org The copper complex, in particular, showed catalytic activity for converting CO₂ to carbon monoxide (CO). rsc.org

Oxidation Reactions: Manganese(II) complexes with various 1,3-bis(2'-Ar-imino)isoindoline ligands serve as efficient catalysts for H₂O₂ disproportionation (catalase-like activity) and as bleaching catalysts for the oxidative degradation of organic dyes like morin. mdpi.com The catalytic activity in these systems was found to correlate with the redox potential of the Mn(III)/Mn(II) couple. mdpi.com

Synthesis of Heterocycles: Rare earth metal complexes with isoindoline-based ligands have been shown to catalyze the tandem addition and cyclization reactions between nitriles and amines to produce substituted 1,3-diiminoisoindolines and 2,3-dihydroquinazolinimines. researchgate.net

The table below details the catalytic activity of various manganese complexes in the disproportionation of hydrogen peroxide.

Catalyst (Complex)Ligand (HLn)Initial Rate (V₀) (M s⁻¹)
[MnII(HL¹)Cl₂]Ar = pyridyl0.83 x 10⁻⁵
[MnII(HL²)Cl₂]Ar = 4-methylpyridyl1.04 x 10⁻⁵
[MnII(HL³)Cl₂]Ar = imidazolyl1.63 x 10⁻⁵
[MnII(HL⁴)Cl₂]Ar = thiazolyl1.95 x 10⁻⁵
[MnII(HL⁵)Cl₂]Ar = benzimidazolyl2.15 x 10⁻⁵
[MnII(HL⁶)Cl₂]Ar = N-methylbenzimidazolyl2.50 x 10⁻⁵
Data sourced from studies on catalase-like activity in bicarbonate buffer (pH = 9.6). mdpi.com

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanisms of catalysis involving this compound complexes is crucial for optimizing existing systems and designing new ones. Mechanistic investigations often involve a combination of kinetic studies, spectroscopic analysis, and computational modeling. nih.govnih.gov

In the context of oxidation catalysis by manganese complexes, mechanistic studies suggest the formation of high-valent oxomanganese(IV) species as key intermediates. mdpi.com The initial step is proposed to be a rapid electron transfer between the substrate and the high-valent oxometal species. researchgate.net

For the electrocatalytic reduction of CO₂ using copper and nickel bis(imino)isoindoline complexes, the mechanism is thought to be initiated by the reduction of the ligand. rsc.org However, these studies also highlight a significant challenge: the catalysts can decompose over time into heterogeneous metallic materials on the electrode surface, which are themselves catalytically active. rsc.org This decomposition is believed to be related to the fluxional behavior of the ligand's coordination in its reduced state, pointing to the importance of ligand rigidity in catalyst design. rsc.org

Mechanistic proposals for iron-catalyzed reactions with related protic pincer ligands have featured proton-coupled electron transfer (PCET) steps, where the NH group of the ligand scaffold plays a direct role in the catalytic cycle by facilitating bond cleavage through hydrogen bonding. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

π–π Interactions and Molecular Stacking in Solid State

π–π stacking is a significant non-covalent interaction that influences the crystal packing of aromatic and heteroaromatic systems, including bis(imino)isoindoline derivatives. nih.gov These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules. The stability and geometry of these stacked structures are governed by a balance of electrostatic, dispersion, and repulsive forces. nih.gov

The nature of the substituents on the imino groups can also influence the stacking arrangement. For instance, in various isoindoline-1,3-diimine derivatives, the supramolecular assembly via π-stacking is affected by the nature of the aryl group. researchgate.net

Compound/System Observed π–π Stacking Feature Key Influencing Factors Reference
1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH)Dimeric asymmetric unit with a puckered pyridine (B92270) ring.π–π interactions between neighboring molecules; steric repulsion of ortho-methyl groups. rsc.org
General Aromatic DimersInteraction energy increases with system size, more rapidly than in σ–σ or σ–π complexes.Electron delocalization leading to larger dispersion contributions; softening of the repulsive wall. nih.gov
Isoindoline-1,3-diimine derivativesSupramolecular assembly is influenced by ligand substituents.Aryl-group on the ligand. researchgate.net

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that play a pivotal role in molecular recognition and the formation of ordered supramolecular structures. nih.gov In the context of isoindoline (B1297411) derivatives, hydrogen bonding networks are critical in stabilizing crystal structures and can even direct the formation of complex architectures. mdpi.comfigshare.com

For example, in the salt of a related compound, bis[2-phenyl-1-(phenyl-iminio)isoindoline], the cations and a hexachloridodipalladate(II) anion are connected through N-H⋯Cl hydrogen bonds. nih.gov These interactions form between the iminium (N-H) groups of the cations and the terminal chloride atoms of the anion, demonstrating the role of hydrogen bonding in linking organic and inorganic components in a crystal lattice. nih.gov

System Type of Hydrogen Bond Role/Observation Reference
Bis[2-phenyl-1-(phenyl-iminio)isoindoline] saltN-H⋯ClConnects cations and anions in the crystal structure. nih.gov
General SystemsWeak to Strong H-BondsEssential for molecular recognition, self-assembly, and chemical reactivity. nih.gov
Macrocycle SynthesisHydrogen Bond NetworkPreorganizes linear molecules to favor cyclization over polymerization. mdpi.com
Bis(amidine) LigandsInter- and Intramolecular H-BondsFormation of unprecedented networks of weak to moderately strong bonds. rsc.org

Formation of Cluster Complexes (e.g., Ag6 clusters)

Bis(imino)isoindoline ligands have demonstrated the ability to act as scaffolds for the assembly of novel metal cluster complexes. A notable example is the formation of a silver hexanuclear (Ag6) cluster when 1,3-bis(benzylimino)isoindoline is reacted with silver nitrate (B79036) (AgNO3). researchgate.netresearchgate.net

In this complex, four equivalents of the bis(benzylimino)isoindoline ligand chelate a Ag6 core. researchgate.netresearchgate.net The geometry of this cluster is particularly remarkable, exhibiting a previously unobserved argentophilic (Ag-Ag) interaction pattern. The Ag6 unit forms a compressed hexagon, which can be described as two Ag3 triangles linked to form a parallelogram. researchgate.netresearchgate.net The argentophilic interactions, which are weak metal-metal bonds, have distances ranging from approximately 2.76 to 3.17 Å. researchgate.net This work highlights the potential of using substituted bis(imino)isoindolines to template the formation of unique metal cluster geometries that are not readily accessible through other synthetic routes. researchgate.net

Ligand Metal Ion Resulting Cluster Structural Features Reference
1,3-Bis(benzylimino)isoindolineAg(I)Ag6 ClusterCompressed hexagon geometry; two linked Ag3 triangles; Argentophilic interactions (2.76–3.17 Å). researchgate.netresearchgate.net

Conformational Dimorphism and Polymorphism

Polymorphism is the phenomenon where a single chemical compound crystallizes into two or more different crystal structures. nih.gov This can arise from different molecular conformations (conformational polymorphism) or different packing arrangements of the same conformer. A related phenomenon is conformational dimorphism, which is observed in compounds like 2,2'-methylenebis(isoindoline-1,3-dione), a molecule structurally related to bis(imino)isoindolines. nih.govnih.gov

For 2,2'-methylenebis(isoindoline-1,3-dione), two polymorphic forms have been identified: a previously known triclinic form (space group P-1) and a more recently discovered monoclinic form (space group C2/c). nih.govnih.gov Both polymorphs contain one unique molecule in the asymmetric unit. nih.gov The molecular conformations in both forms are very similar, with a root-mean-square deviation of only 0.368 Å between them. nih.gov The primary difference lies in the crystal packing and intermolecular interactions. The existence of these different forms is a result of subtle balances in lattice energy, which are influenced by weak intermolecular forces. Hirshfeld surface analysis is a tool used to describe and compare the intermolecular interactions in such polymorphs. nih.govnih.gov The study of polymorphism is essential as different crystalline forms of a compound can exhibit distinct physical properties. nih.govbiokeanos.com

Compound Polymorph 1 Polymorph 2 Key Observation Reference
2,2'-Methylenebis(isoindoline-1,3-dione)Triclinic (P-1)Monoclinic (C2/c)Conformational dimorphism with very similar molecular conformations but different crystal packing. nih.govnih.gov

Advanced Materials Science Applications

Development of Chromophores and Dyes

Isoindoline (B1297411) and its derivatives play a critical role in the design of new chromophores and metal chelates. researchgate.net The core structure is a precursor in the synthesis of important molecules like phthalocyanines and aza-BODIPY dyes. researchgate.net

Research has focused on synthesizing various 1,3-bis(arylimino)isoindole dyes. A study detailed the preparation of novel, membrane-stable dyes and investigated their intramolecular hydrogen bonding properties using fluorescence spectroscopy across different solvent polarities. nih.gov It was found that dyes capable of acting as both hydrogen donors and acceptors exhibit more significant photoexcitation compared to those without these functionalities. nih.gov These long-chain acyl group-containing dyes can be stably integrated into the phospholipid membranes of core-shell nanoparticles, demonstrating their potential in nano-biotechnology. nih.gov

Furthermore, a new class of dyes based on a 1,3-bis(imino)isoindole diol structure has been developed for excited-state intramolecular proton transfer (ESIPT). researchgate.net These molecules show orange emission around 600 nm with a significant Stokes shift and quantum efficiencies reaching up to 45%. researchgate.net By selectively modifying substituents, the balance between the enol and keto forms of the molecule can be controlled in both ground and excited states. researchgate.net An efficient method for synthesizing these 1,3-bis(arylimino)isoindoline-4,7-diols involves a CuBr2-catalyzed reaction of 3,6-dihydroxyphthalonitrile with arylamines, leading to potential pH fluorescent probes and proton-transferring dyes. stmarys-ca.edu For instance, 1,3-bis(4-hydroxyphenylimino)-isoindoline-4,7-diol was identified as a potential pH fluorescent probe for the pH range of 7.00–9.30. stmarys-ca.edu

Potential in Luminescent Materials (e.g., Pt(II) complexes)

The 1,3-bis(2-pyridylimino)isoindoline (BPI) framework and its analogues are highly significant as ligands in coordination chemistry, particularly for creating luminescent materials. nih.gov Platinum(II) complexes featuring these pincer-type (N^N^N) ligands have been extensively studied. nih.govnih.gov

A series of luminescent Pt(II) complexes using unsymmetrical bis(2-pyridylimino)isoindolate analogues have been synthesized and characterized. nih.gov These complexes, with the general formula Pt(L)Cl, absorb light efficiently in the visible region (400–550 nm) due to a mix of ligand-based bands and metal-to-ligand charge-transfer (MLCT) transitions. nih.govnih.gov Excitation of these complexes leads to luminescence, with emission wavelengths tunable between 550 nm and 678 nm depending on the specific heterocyclic donors used in the ligand structure. nih.govnih.gov This tunability is crucial for developing materials with specific light-emitting properties.

Further studies on square-planar platinum(II) complexes with BPI derivatives and various N-heterocyclic ligands show that they display orange to red luminescence in both solution and solid states at room temperature. researchgate.netrsc.org The photophysical properties can be adjusted by introducing electron-withdrawing groups (like -NO₂) or electron-donating groups (like -NH₂) to the BPI ligand. researchgate.netrsc.org Computational studies suggest that the emission in these complexes primarily originates from a triplet intraligand (³IL) excited state, with some contribution from a ³MLCT state. rsc.org

Below is a table summarizing the photophysical properties of several synthesized Pt(II) complexes based on unsymmetrical bis(imino)isoindolate ligands. nih.gov

ComplexAbsorption λ_max (nm) in CHCl₃
Pt(L²)Cl 341, 354, 383, 471, 497
Pt(L³)Cl 302, 377, 406, 474, 504
Pt(L⁴)Cl 277, 363, 392, 489, 515
Pt(L⁶)Cl 262, 296, 344, 362, 383, 406, 477, 502

Integration into Advanced Functional Materials

The unique properties of bis(imino)isoindoline-based compounds extend their application to various advanced functional materials beyond simple dyes. Their ability to form stable complexes with metals and their inherent responsiveness make them suitable for catalysis and smart materials.

One key application is in catalysis. Copper(II) and Nickel(II) complexes with a BPI derivative ligand, specifically 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻), have been synthesized and characterized. rsc.org These NNN pincer complexes exhibit a distorted trigonal bipyramidal geometry and have been studied for their electrochemical and electrocatalytic activities. rsc.org The presence of open coordination sites at the metal center in 1:1 complexes is particularly desirable for catalytic applications. rsc.org

In the realm of nanotechnology, bis(arylimino)isoindole dyes have been integrated into core-shell nanoparticles. nih.gov Due to long-chain acyl groups, these dyes can be stably held within the nanoparticle's phospholipid membrane. nih.gov When the nanoparticle is "cracked," releasing the dye from a hydrophobic to a hydrophilic environment, a significant change in fluorescence intensity is observed. nih.gov This demonstrates a practical application for these dyes as responsive components in nanomedical and nanobiotechnological systems. nih.gov The foundational structure of isoindoline is also noted for its importance in creating pincer-like chemicals and metal chelates, which are fundamental building blocks in materials science. researchgate.net

Historical and Evolutionary Context of Bis Methylimino Isoindoline Research

Early Reports and Initial Explorations

The foundational chemistry of the isoindoline (B1297411) core dates back to early studies on related structures. The parent compound, 1,3-diiminoisoindoline (B1677754), was identified by Linstead and his contemporaries as a crucial intermediate in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with significant applications as dyes and pigments. researchgate.net This early work established the reactivity of the isoindoline nucleus and paved the way for further exploration.

The synthesis of N-substituted derivatives, such as bis(alkylimino)isoindolines, was subsequently developed. A common and effective method involves the calcium chloride-mediated reaction of phthalonitrile (B49051) with primary amines. researchgate.net This approach allows for the direct installation of imino substituents, including the methyl groups of bis(methylimino)isoindoline. researchgate.net Initial explorations focused on the fundamental characterization of these compounds, including their structural isomers and tautomeric forms. Detailed NMR spectroscopic studies were crucial in establishing that for many 1,3-bis(arylimino)isoindolines, the diimino form is the predominant tautomer in solution. researchgate.net These early synthetic and characterization efforts provided the essential groundwork for the subsequent development of these molecules as ligands in coordination chemistry.

Evolution of Ligand Design Strategies

The recognition that bis(imino)isoindolines could act as versatile chelating ligands spurred a significant evolution in their design. Researchers began to systematically modify the molecular framework to tune the steric and electronic properties of the resulting metal complexes. A major focus has been on the bis(pyridylimino)isoindoline (BPI) scaffold, which functions as an anionic, tridentate 'pincer' ligand upon deprotonation. rsc.orgnih.gov

The design strategies employed are diverse and targeted:

Steric Tuning: Introducing bulky groups on the peripheral aromatic rings, such as the ortho-methyl groups in 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin (BPIMeH), creates steric hindrance around the metal center. This can enforce specific coordination geometries, prevent unwanted dimerization, and influence the stability and reactivity of the complex. rsc.org

Electronic Tuning: The electronic properties of the ligand, and consequently the coordinated metal center, can be finely adjusted. This has been achieved by expanding the π-system of the isoindoline core or by incorporating different heterocyclic donors. nih.gov For instance, unsymmetrical ligands have been synthesized that combine different units like pyridyl, thiazole, and isoquinoline (B145761) to modulate the photophysical and electrochemical properties of platinum(II) complexes. nih.gov

Functionalization: Attaching specific functional groups to the ligand backbone allows for the creation of responsive materials. The synthesis of a BPI derivative bearing a phenol (B47542) unit is one such example, designed to create complexes with potential sensing capabilities. researchgate.net

These tailored modifications have transformed simple isoindoline derivatives into a sophisticated class of ligands, enabling precise control over the properties of their metal complexes for specific applications.

Ligand Design StrategyExample ModificationPurpose and EffectSource(s)
Steric Hindrance Addition of ortho-methyl groups to pyridine (B92270) rings.Influences coordination geometry, enhances complex stability, and prevents dimerization. rsc.org
Electronic Tuning Synthesis of unsymmetrical ligands (e.g., pyridyl-thiazole).Modulates HOMO/LUMO levels, tuning redox potentials and photoluminescent properties. nih.gov
π-System Expansion Fusion of a benzene (B151609) ring to the isoindoline core (benz(f)isoindoline).Alters electron density on the ligand, affecting the reactivity of the metal center. nih.gov
Functionalization Incorporation of a phenol unit onto the BPI framework.Introduces responsive behavior and potential for sensing applications. researchgate.net

Shift Towards Energy-Related and Catalytic Applications

In recent years, the focus of research on bis(imino)isoindoline complexes has decisively shifted from fundamental coordination chemistry to functional applications, particularly in catalysis and energy storage. The tunability and stability of these ligand systems make them ideal platforms for developing novel molecular catalysts and redox-active materials. rsc.org

A significant area of investigation is the electrocatalytic reduction of carbon dioxide (CO₂). Copper(II) and Nickel(II) complexes featuring the BPIMe⁻ ligand have been studied for their ability to catalyze the reduction of CO₂ to carbon monoxide (CO). rsc.orgrsc.org The Cu(II) complex, in particular, demonstrated notable catalytic activity, highlighting the potential of these systems in converting CO₂ into valuable chemical feedstocks. rsc.orgrsc.org However, studies also noted that these complexes can decompose into heterogeneous catalysts during prolonged electrolysis. rsc.orgrsc.org

Another key application is the catalytic oxidation of alcohols. Ruthenium complexes with BPI-type ligands have been shown to effectively catalyze the autoxidation of primary and secondary alcohols to aldehydes and ketones, respectively. caltech.edu These catalysts operate under relatively mild conditions and demonstrate high turnover numbers, presenting a valuable alternative to traditional oxidation methods. caltech.edu

Beyond catalysis, BPI complexes of first-row transition metals are being explored as potential anolyte materials for nonaqueous redox flow batteries. rsc.org Their ability to undergo multiple, reversible, ligand-based redox events makes them attractive for energy storage applications. The strong, saturated coordination environment provided by the ligand contributes to the stability of the complexes over multiple charge-discharge cycles. rsc.org This shift towards functional systems underscores the maturity of the field and the practical utility of bis(imino)isoindoline-based chemistry.

Application AreaMetal Center(s)Specific ProcessKey FindingsSource(s)
Catalysis Cu(II), Ni(II)Electrocatalytic reduction of CO₂ to CO.Complexes show catalytic activity, with the Cu(II) analogue being more active than the Ni(II). rsc.orgrsc.org
Catalysis Ru(II), Ru(III)Oxidation of primary and secondary alcohols.The ruthenium complex catalyzes the general oxidation of alcohols to aldehydes and ketones. caltech.edu
Energy Storage First-row metalsAnolyte materials for nonaqueous redox flow batteries.Complexes display multiple, reversible, ligand-based redox potentials suitable for battery applications. rsc.org

Future Research Avenues for Bis Methylimino Isoindoline Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing bis(imino)isoindolines exist, such as the metal-ion-facilitated reaction of phthalonitriles with primary amines, there is significant room for methodological advancement. researchgate.net Future research should target the development of more efficient, sustainable, and versatile synthetic routes.

Key objectives for future synthetic research include:

Milder Reaction Conditions: Developing syntheses that proceed at lower temperatures and pressures, reducing energy consumption and the potential for side reactions. nih.gov

Catalyst-Free or Greener Catalysts: Exploring metal-free synthetic pathways or employing catalysts based on abundant and non-toxic metals. researchgate.net

Expanded Substrate Scope: Designing methods that tolerate a wider array of functional groups on the isoindoline (B1297411) core and the imino substituents, allowing for the creation of a more diverse library of ligands.

A comparative table of potential synthetic approaches is presented below.

MethodologyCurrent StatusPotential Future Direction
Metal-Mediated Synthesis Commonly uses salts like CaCl₂ to facilitate amine addition to phthalonitrile (B49051). researchgate.netExploration of earth-abundant metal catalysts (e.g., Fe, Cu) for more sustainable processes.
Direct Reaction Reaction of unsubstituted diiminoisoindoline with primary amines. researchgate.netOptimization for improved yields and reduced reaction times, potentially using microwave-assisted synthesis.
Flow Chemistry Not widely reported for this specific compound class.Development of continuous flow processes for safer, scalable, and more controlled production.

Design of Next-Generation Ligand Architectures for Enhanced Performance

The performance of metal complexes derived from bis(methylimino)isoindoline is intrinsically linked to the ligand's electronic and steric properties. Strategic modification of the ligand architecture is a critical avenue for tailoring the functionality of the resulting metal complexes for specific applications.

Future design strategies should focus on:

Steric Tuning: Introducing bulky or specific steric groups, similar to the ortho-methyl groups in bis((6-methylpyridin-2-yl)imino)isoindolin (BPIMeH), can prevent undesirable coordination modes and influence the geometry around the metal center. rsc.orgrsc.org This can enhance stability and catalytic selectivity.

Electronic Modification: Incorporating electron-donating or electron-withdrawing groups onto the isoindoline backbone or the methylimino side chains can modulate the redox properties of the ligand and the coordinated metal center.

Introduction of Functional Moieties: Appending additional functional groups, such as those capable of hydrogen bonding or acting as secondary coordination sites, could introduce novel reactivity or substrate recognition capabilities.

Chiral Ligands: The development of chiral variants of this compound is essential for applications in asymmetric catalysis, a cornerstone of modern synthetic chemistry. researchgate.net

In-depth Mechanistic Understanding of Catalytic Processes

While complexes of related bis(imino)isoindoline ligands have shown promise in catalysis, a deep mechanistic understanding is often lacking. rsc.orgrsc.org Future research must prioritize detailed mechanistic studies to enable the rational design of more efficient catalysts.

Key areas for mechanistic investigation include:

Reaction Intermediates: Trapping and characterizing key catalytic intermediates using spectroscopic and crystallographic techniques to elucidate the step-by-step reaction pathway.

Kinetic Studies: Performing detailed kinetic analyses to determine rate laws, activation parameters, and the influence of substrate and catalyst concentration on reaction rates. nih.gov

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and understand the electronic structure of intermediates. nih.gov This can provide insights that are difficult to obtain experimentally.

Ligand Redox Non-Innocence: Investigating the role of the ligand in catalytic cycles, particularly its ability to act as an electron reservoir and participate directly in redox processes. ucm.esresearchgate.net

Mechanistic ApproachObjectiveExpected Outcome
Kinetic Analysis Determine the rate-determining step and the influence of reaction parameters.A quantitative model of the catalytic cycle. nih.gov
Intermediate Trapping Isolate and characterize species involved in the catalytic cycle.Direct evidence for proposed mechanistic pathways.
DFT Calculations Model the energetics of the reaction pathway and electronic structures.Predictive understanding of catalyst behavior and guidance for ligand design. researchgate.net
Cyclic Voltammetry Probe the redox behavior of the catalyst and its interaction with substrates.Insight into electron transfer steps and the potential for ligand-centered redox activity. rsc.org

Integration into Emerging Technologies

The unique properties of this compound complexes make them attractive candidates for a range of emerging technologies. Future research should aim to bridge fundamental chemistry with applied materials science and technology.

Potential technological applications to explore include:

Electrocatalysis: Building on studies of related copper and nickel complexes, this compound systems could be developed as catalysts for important transformations like CO₂ reduction to valuable fuels and chemical feedstocks. rsc.orgrsc.org

Organic Electronics: The conjugated π-system of the isoindoline core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where they could function as chromophores or charge-transport materials. researchgate.net

Chemical Sensing: Designing complexes where the coordination of a specific analyte induces a measurable spectroscopic (e.g., colorimetric or fluorescent) or electrochemical response.

Photoactive Materials: Exploring the photophysical properties of these complexes for applications in artificial photosynthesis, photoredox catalysis, and light-harvesting systems. researchgate.net

Investigation of Non-Traditional Coordination Modes and Reactivity

Research has shown that bis(imino)isoindoline-type ligands can adopt various coordination modes beyond the typical tridentate, meridional fashion. researchgate.netnih.gov A thorough exploration of these non-traditional binding modes can unlock novel reactivity and lead to the discovery of unprecedented molecular structures.

Future research should investigate:

Redox-Induced Structural Changes: Studying how the oxidation state of the ligand framework influences its coordination behavior. For example, reduced forms of the ligand have been shown to adopt an unprecedented bis(amidinato)isoindolide coordination mode. ucm.esresearchgate.net

Variable Hapticity: Exploring complexes where the ligand binds in a monodentate or bidentate fashion, leaving open coordination sites on the metal for substrate binding and activation. researchgate.net

Bridging and Polynuclear Complexes: Designing synthetic strategies to create dimeric or polymeric structures where the this compound ligand bridges multiple metal centers, potentially leading to cooperative effects in catalysis or interesting magnetic properties.

Reactivity of the Ligand Backbone: Investigating the potential for the ligand itself to participate in reactions beyond coordination, such as cycloadditions or C-H activation, when part of a metal complex.

Advanced Spectroscopic and In-Operando Characterization

To fully understand the structure, bonding, and reactive behavior of this compound complexes, it is crucial to employ a suite of advanced characterization techniques, particularly those that can probe the system under working conditions.

Future characterization efforts should include:

Advanced NMR and EPR Spectroscopy: Using advanced nuclear magnetic resonance (NMR) techniques to study fluxional processes in solution and electron paramagnetic resonance (EPR) spectroscopy to characterize paramagnetic intermediates in catalytic cycles or redox processes. rsc.orgresearchgate.net

In-Operando Spectroscopy: Applying techniques such as in-operando UV-Vis, IR, or Raman spectroscopy to monitor the catalyst's state and the concentration of intermediates directly under catalytic turnover conditions. This provides a dynamic picture of the catalytic process.

Synchrotron-Based Techniques: Utilizing X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) to gain element-specific information about the oxidation state and local coordination environment of the metal center during a reaction.

Surface-Enhanced Techniques: For applications in heterogeneous catalysis or on electrode surfaces, employing techniques like surface-enhanced Raman spectroscopy (SERS) and scanning tunneling microscopy (STM) to characterize the adsorbed species and their transformations. rsc.org

TechniqueInformation GainedApplication Area
In-Operando IR/Raman Vibrational modes of catalyst and intermediates during reaction.Mechanistic studies of catalysis.
X-ray Absorption Spectroscopy (XAS) Oxidation state and coordination geometry of the metal center.Probing electronic structure in redox processes. nih.gov
Electron Paramagnetic Resonance (EPR) Characterization of paramagnetic species (e.g., radical intermediates, metal oxidation states).Understanding single-electron transfer steps. rsc.orgresearchgate.net
Single-Crystal X-ray Diffraction Precise 3D molecular structure.Definitive structural characterization of stable complexes and intermediates. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis(methylimino)isoindoline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with stepwise condensation of isoindoline precursors with methylamine derivatives under inert atmospheres. Monitor reaction progress via TLC or GC-MS. Optimize parameters (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield and purity. Purify via recrystallization or column chromatography, and validate purity using melting point analysis and HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1^1H and 13^13C NMR to confirm molecular structure and assess proton environments. FTIR identifies functional groups (e.g., C=N stretches). X-ray diffraction (single-crystal) resolves stereochemistry and bond lengths. For reproducibility, deposit crystallographic data in repositories like the Cambridge Structural Database, refined using SHELXL .

Q. How can researchers assess the acute toxicity of this compound given limited available data?

  • Methodological Answer : Conduct preliminary in vitro assays (e.g., MTT for cytotoxicity) using human cell lines. Follow OECD guidelines for acute oral/dermal toxicity in model organisms (e.g., rodents), noting dose-response relationships. Cross-reference with structurally analogous compounds if data gaps persist .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in methylimino groups) be resolved during structure refinement?

  • Methodological Answer : Apply twin refinement in SHELXL for twinned crystals. Use restraints/constraints to model disordered regions. Validate with residual density maps and R-factor convergence. Cross-validate with DFT-optimized geometries to reconcile experimental and computational bond angles .

Q. What strategies address discrepancies between experimental NMR shifts and computational predictions for this compound?

  • Methodological Answer : Re-examine solvent effects (e.g., using COSMO-RS in DFT calculations) and conformational sampling. Compare experimental 1^1H-15^15N HMBC with computed chemical shifts. Rule out impurities via high-resolution mass spectrometry (HRMS) .

Q. How can mechanistic pathways for this compound’s reactivity under photolytic vs. thermal conditions be distinguished?

  • Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Use trapping experiments (e.g., radical scavengers) and isotopic labeling (e.g., 2^2H or 13^13C) to track intermediates. Validate with time-dependent DFT simulations .

Q. What computational approaches predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Employ DFT (B3LYP/6-311+G**) to calculate HOMO-LUMO gaps and charge-transfer properties. Compare with experimental UV-Vis and cyclic voltammetry data. Use molecular dynamics simulations to assess stability in polymer matrices .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthetic yields and spectroscopic data?

  • Methodological Answer : Document all reaction parameters (e.g., humidity, stirring rate) and instrument calibration details. Use internal standards (e.g., TMS for NMR) and replicate experiments across multiple batches. Share raw data and analysis scripts in open-access repositories .

Q. What statistical methods are appropriate for analyzing variability in toxicity assays?

  • Methodological Answer : Apply ANOVA for dose-response comparisons and Kaplan-Meier survival analysis for in vivo studies. Use Bayesian modeling to account for small sample sizes. Report confidence intervals and effect sizes to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.